Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)-
Overview
Description
Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- is a complex organic compound that features a butanoic acid backbone with a benzoylamino and a methyl-oxo-butenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzoylamino group through the reaction of benzoyl chloride with an amine. This intermediate is then reacted with a butanoic acid derivative under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- involves its interaction with specific molecular targets and pathways. The benzoylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-amino-: This compound has a similar butanoic acid backbone but with an amino group attached at the second carbon.
Butanoic acid, 4-amino-: Similar to the target compound but with an amino group at the fourth carbon instead of the benzoylamino and methyl-oxo-butenyl groups.
Butanoic acid, 2-methyl-: Features a methyl group at the second carbon, differing from the more complex structure of the target compound.
Uniqueness
Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- is unique due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[(2-benzamido-3-methylbut-2-enoyl)amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11(2)14(16(22)17-10-6-9-13(19)20)18-15(21)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,22)(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXZEOKEUUSIKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NCCCC(=O)O)NC(=O)C1=CC=CC=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169399 | |
Record name | Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172798-60-6 | |
Record name | Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172798606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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